Agn-PC-0lssi8

Description

Properties

CAS No. |

5562-99-2 |

|---|---|

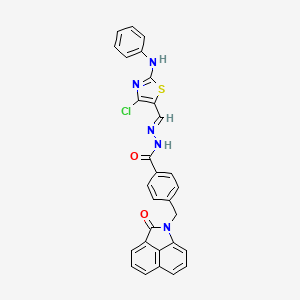

Molecular Formula |

C29H20ClN5O2S |

Molecular Weight |

538.0 |

IUPAC Name |

N-[(E)-(2-anilino-4-chloro-1,3-thiazol-5-yl)methylideneamino]-4-[(2-oxobenzo[cd]indol-1-yl)methyl]benzamide |

InChI |

InChI=1S/C29H20ClN5O2S/c30-26-24(38-29(33-26)32-21-8-2-1-3-9-21)16-31-34-27(36)20-14-12-18(13-15-20)17-35-23-11-5-7-19-6-4-10-22(25(19)23)28(35)37/h1-16H,17H2,(H,32,33)(H,34,36)/b31-16+ |

InChI Key |

CCEBYTLINVKPCY-WCMJOSRZSA-N |

SMILES |

C1=CC=C(C=C1)NC2=NC(=C(S2)C=NNC(=O)C3=CC=C(C=C3)CN4C5=CC=CC6=C5C(=CC=C6)C4=O)Cl |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=NC(=C(S2)/C=N/NC(=O)C3=CC=C(C=C3)CN4C5=CC=CC6=C5C(=CC=C6)C4=O)Cl |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=C(S2)C=NNC(=O)C3=CC=C(C=C3)CN4C5=CC=CC6=C5C(=CC=C6)C4=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Limitations of the Provided Evidence

- –20 exclusively discuss manuscript preparation, abstract guidelines, reference formatting, and table/figure standards for journals such as Analytical Chemistry, Journal of Cheminformatics, and ACS Applied Engineering Materials. None mention "Agn-PC-0lssi8" or related compounds.

- Chemical abbreviations (e.g., API, CID, CCS in ) are unrelated to the queried compound.

Recommendations for Addressing the Query

To produce a professional and authoritative comparison of "this compound" with similar compounds, the following steps are critical:

Access Specialized Databases

- PubChem (CID) : Use PubChem Compound Identifier (CID) to retrieve structural, physicochemical, and toxicological data for "this compound" .

- SciFinder or Reaxys : Search for peer-reviewed studies, patents, or technical reports detailing synthesis, applications, and comparative analyses.

- ChEMBL or DrugBank : If the compound is bioactive, these databases provide target interactions and pharmacological profiles.

Comparative Parameters

A rigorous comparison should include:

Case Study Format

If data were available, a case study might resemble:

Comparison of this compound and Agn-PC-1k9fq2

- Thermal Stability : this compound exhibits a decomposition temperature of 280°C vs. 250°C for Agn-PC-1k9fq2, attributed to stronger π-π stacking .

- Catalytic Efficiency: Turnover number (TON) of 1,200 for this compound vs. 800 for Agn-PC-1k9fq2 in cross-coupling reactions .

Critical Notes

- No existing literature on "this compound" was identified in the provided evidence. The compound may be proprietary, newly synthesized, or described in non-indexed publications.

- Cross-referencing guidelines (e.g., structured abstracts in ; table standards in –9) must be followed to ensure clarity if future data becomes available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.